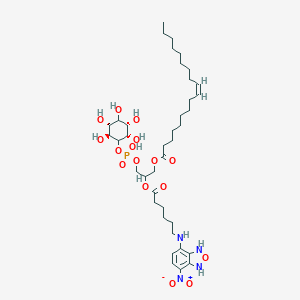
6-Ethenylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as 2-(6-vinylpyridin-2-yl)ethan-1-amine. This compound has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-Ethenylpyridin-2-amine is not well understood. However, it has been suggested that it may act as a ligand for various metal ions, leading to the formation of metal complexes. These metal complexes may have potential applications in catalysis and other areas of research.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 6-Ethenylpyridin-2-amine. However, studies have shown that it has low toxicity and does not cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Ethenylpyridin-2-amine in lab experiments is its ease of synthesis. It can be prepared using simple and readily available starting materials. However, one of the limitations is the lack of information on its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 6-Ethenylpyridin-2-amine. One area of interest is the use of this compound as a ligand for the preparation of metal complexes with potential applications in catalysis and other fields. Another area of research is the investigation of its potential use as a building block for the synthesis of organic materials. Further studies are also needed to understand its mechanism of action and potential applications in other areas of research.
In conclusion, 6-Ethenylpyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various areas of research.
Synthesis Methods
One of the common methods for synthesizing 6-Ethenylpyridin-2-amine is through the reaction of 2-bromo-6-vinylpyridine with ethylenediamine. The reaction takes place in the presence of a palladium catalyst and a base. The product obtained is then purified through column chromatography.
Scientific Research Applications
6-Ethenylpyridin-2-amine has been found to have potential applications in various fields of scientific research. It has been studied for its use as a ligand in coordination chemistry, as a building block for the synthesis of organic materials, and as a precursor for the preparation of other pyridine derivatives.
properties
CAS RN |
102000-56-6 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
6-ethenylpyridin-2-amine |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2,(H2,8,9) |
InChI Key |
WKCNOPNIPHRMCY-UHFFFAOYSA-N |
SMILES |
C=CC1=NC(=CC=C1)N |
Canonical SMILES |
C=CC1=NC(=CC=C1)N |
synonyms |
2-Pyridinamine,6-ethenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)




![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)







